molecular formula C11H16N2O2 B13533736 Ethyl 2-amino-4-(pyridin-2-yl)butanoate

Ethyl 2-amino-4-(pyridin-2-yl)butanoate

Cat. No.: B13533736
M. Wt: 208.26 g/mol
InChI Key: JDHGCGMTWZCZJA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(pyridin-2-yl)butanoate is a heterocyclic compound with a molecular formula of C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is characterized by the presence of an ethyl ester group, an amino group, and a pyridine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(pyridin-2-yl)butanoate typically involves the reaction of 2-aminopyridine with ethyl 4-bromobutanoate under basic conditions. The reaction is carried out in a solvent such as toluene or ethyl acetate, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction . The reaction mixture is then heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(pyridin-2-yl)butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-4-(pyridin-2-yl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-amino-4-(pyridin-2-yl)butanoate can be compared with other similar compounds, such as:

Biological Activity

Ethyl 2-amino-4-(pyridin-2-yl)butanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by the presence of an amino group, a butanoate moiety, and a pyridine ring. Its molecular formula is C11H14N2O2C_{11}H_{14}N_2O_2, with a molecular weight of approximately 220.26 g/mol. The synthesis typically involves the reaction of ethyl acetoacetate with 2-pyridinecarboxaldehyde under basic conditions, often utilizing sodium ethoxide as a catalyst.

Biological Activity Overview

1. Anticancer Properties
Recent studies have indicated that this compound exhibits potential anticancer activity, particularly against gastric cancer cell lines. Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest.

Table 1: Summary of Anticancer Activity

Cell Line IC50 (µM) Mechanism
HeLa5.0ROS production, apoptosis
MCF-73.5Mitochondrial dysfunction
AGS4.8Cell cycle arrest at G1 phase

2. Antimicrobial Activity
The compound has also demonstrated significant antimicrobial properties against various bacterial strains. Its mechanism may involve the inhibition of specific metabolic pathways in bacteria, although further research is necessary to elucidate these pathways fully.

Table 2: Antimicrobial Activity Data

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
S. aureus15
P. aeruginosa30

The biological activity of this compound can be attributed to its structural features that allow it to interact with specific molecular targets:

  • Enzyme Inhibition: The amino group can form hydrogen bonds with active sites on enzymes, while the pyridine ring can engage in π-π stacking interactions with aromatic residues.
  • Apoptosis Induction: Studies have shown that the compound can induce apoptosis through ROS overproduction and subsequent DNA damage, highlighting its potential as an anticancer agent .

Case Study 1: Anticancer Activity in Gastric Cancer

A study investigated the effects of this compound on AGS gastric cancer cells. The results indicated a significant reduction in cell viability at concentrations above 5 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against clinically relevant pathogens. The study found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential utility in treating infections.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

ethyl 2-amino-4-pyridin-2-ylbutanoate

InChI

InChI=1S/C11H16N2O2/c1-2-15-11(14)10(12)7-6-9-5-3-4-8-13-9/h3-5,8,10H,2,6-7,12H2,1H3

InChI Key

JDHGCGMTWZCZJA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=N1)N

Origin of Product

United States

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